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Compound of Interest

Compound Name:
(2-Hydroxy-4-methyl-phenyl)-

thiourea

Cat. No.: B8559766

Get Quote

Scaffold Analysis, Synthetic Protocols, and Pharmacological Applications

Structural Elucidation & Nomenclature
Target Molecule: (2-Hydroxy-4-methylphenyl)thiourea Molecular Formula:

Molecular Weight: 182.24 g/mol

IUPAC Designation Logic
The systematic naming of this compound follows the IUPAC hierarchy for substituted thioureas.

The thiourea moiety (

) is the principal functional group.

Parent Structure: Thiourea[1][2][3][4][5][6]

Substituent: A phenyl ring attached to one of the nitrogen atoms.[7]

Ring Numbering: The carbon atom of the phenyl ring attached to the thiourea nitrogen is

designated as position 1.
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Position 2: Hydroxyl group (

).

Position 4: Methyl group (

).[8]

Preferred IUPAC Name:1-(2-hydroxy-4-methylphenyl)thiourea or

-(2-hydroxy-4-methylphenyl)thiourea.

Structural Visualization
The following diagram illustrates the numbering scheme and the hydrogen-bond

donor/acceptor sites critical for its biological activity (specifically tyrosinase inhibition).
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Figure 1: Structural decomposition of the target molecule highlighting the pharmacophoric

elements relevant to drug design.

Synthetic Pathways
For drug development applications requiring high purity, the Ammonium Thiocyanate Method is

preferred over the isothiocyanate route due to the accessibility of the aniline precursor and the

avoidance of highly toxic thiophosgene derivatives.

Precursor Selection
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Starting Material: 2-Amino-5-methylphenol (CAS: 2835-98-5).

Note: This is often commercially labeled as 6-amino-m-cresol.

Reagent: Ammonium Thiocyanate (

).

Catalyst: Hydrochloric Acid (HCl).

Reaction Mechanism
The reaction proceeds via the in situ formation of isothiocyanic acid (

) from ammonium thiocyanate in acidic media, followed by the nucleophilic attack of the primary
amine.

Step-by-Step Protocol (Self-Validating)
This protocol is designed for a 10 mmol scale.

Solubilization: Dissolve 1.23 g (10 mmol) of 2-Amino-5-methylphenol in 10 mL of dilute HCl

(10%) in a round-bottom flask.

Checkpoint: The solution should be clear. Turbidity indicates incomplete protonation or

impurities.

Addition: Add 1.52 g (20 mmol) of Ammonium Thiocyanate to the solution.

Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

Monitoring: Monitor progress via TLC (Solvent system: Ethyl Acetate/Hexane 1:1). The

starting amine spot (lower Rf due to polarity) should disappear.

Workup: Cool the reaction mixture to room temperature, then pour onto crushed ice.

Crystallization: Neutralize strictly to pH 7.0 using 10%

. The product will precipitate as a solid.[8]
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Purification: Recrystallize from Ethanol/Water (1:1).
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Figure 2: Synthetic workflow for the production of 1-(2-hydroxy-4-methylphenyl)thiourea.

Physicochemical Characterization
To ensure the integrity of the synthesized compound, the following spectral signatures must be

verified.

NMR Spectroscopy ( and )
The presence of the thiourea group causes significant deshielding of adjacent protons and

carbons.
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Nucleus Moiety
Shift (

ppm)
Multiplicity Interpretation

2.20 – 2.30 Singlet
Methyl group on

the aromatic ring.

6.50 – 7.20 Multiplet
Aromatic protons

(ABC system).

(Thiourea) 9.00 – 9.50 Broad Singlet

Highly

deshielded due

to C=S

anisotropy.

9.50 – 10.00 Broad Singlet

Phenolic

hydroxyl

(exchangeable

with

).

180.0 – 182.0 Singlet

Characteristic

thiocarbonyl

carbon.

Infrared Spectroscopy (FT-IR)
3200–3400 cm⁻¹: Broad stretching vibration of

and

.

1250–1300 cm⁻¹: Strong

stretching vibration (diagnostic band).

Pharmacological Potential: Drug Development
Context
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The (2-Hydroxy-4-methylphenyl)thiourea scaffold is not merely a chemical curiosity; it is a

privileged structure in medicinal chemistry, particularly for dermatological and antimicrobial

therapeutics.

Tyrosinase Inhibition (Melanogenesis)
Thiourea derivatives are potent inhibitors of Tyrosinase, the rate-limiting enzyme in melanin

biosynthesis.[9][10]

Mechanism: The thiourea sulfur atom and the phenolic hydroxyl group (at position 2) act as a

bidentate ligand, chelating the binuclear copper active site of the enzyme.

SAR Insight: The 4-methyl group increases lipophilicity, enhancing penetration through the

melanocyte membrane compared to unsubstituted analogues.

Chelation & Antimicrobial Activity
The ortho-hydroxy substitution allows for the formation of stable 5- or 6-membered chelate

rings with transition metals (

,

). This property is exploited to disrupt metalloenzymes in bacteria and fungi.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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